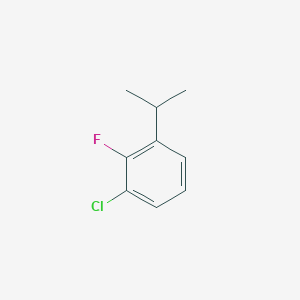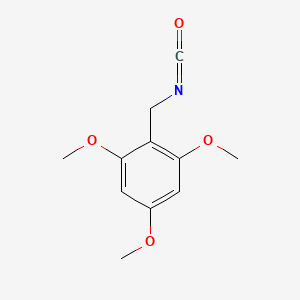
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene typically involves the reaction of 2-(Chloromethyl)-1,3,5-trimethoxybenzene with sodium cyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-nitrogen bonds.
Polymerization Reactions: The isocyanate group can react with diols or polyols to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst.
Diols/Polyols: React with the isocyanate group to form polyurethanes, often in the presence of a catalyst and under controlled temperature conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with diols or polyols.
Aplicaciones Científicas De Investigación
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Materials Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isocyanate: Similar in structure but lacks the methoxy groups on the benzene ring.
2-(Isocyanatomethyl)-1,3,5-trimethylbenzene: Similar but with methyl groups instead of methoxy groups.
Methyl Isocyanate: A simpler isocyanate compound with a single methyl group.
Uniqueness
2-(Isocyanatomethyl)-1,3,5-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and solubility. These methoxy groups can also participate in additional chemical reactions, providing further functionalization opportunities.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-(isocyanatomethyl)-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C11H13NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5H,6H2,1-3H3 |
Clave InChI |
PNINWVUUMSEJFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)CN=C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


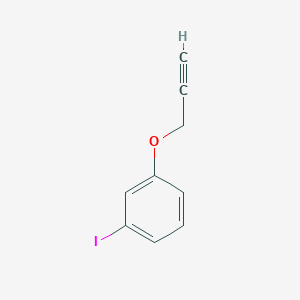
![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
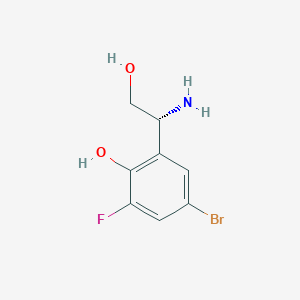
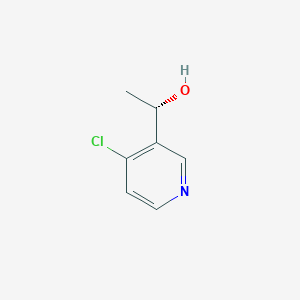
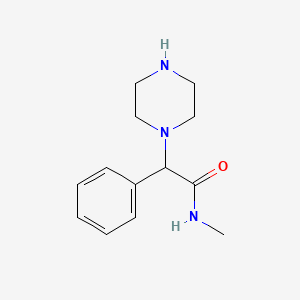
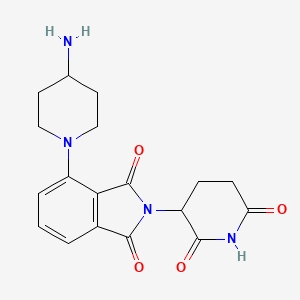
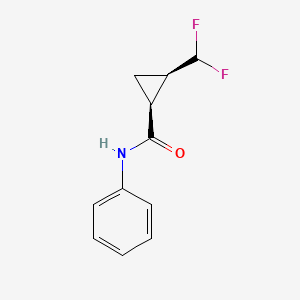
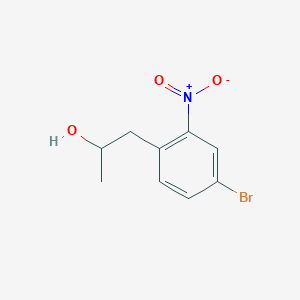
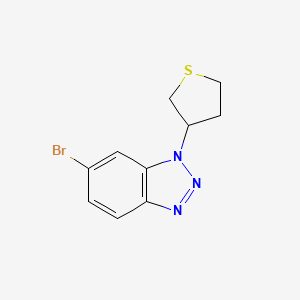
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
